molecular formula C17H18N4O B1665255 Alosetron CAS No. 122852-42-0

Alosetron

Cat. No. B1665255
M. Wt: 294.35 g/mol
InChI Key: JSWZEAMFRNKZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229407

Procedure details

A suspension of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (400 mg) in dry dimethoxyethane (50 ml) was treated with sodium hydride (60% dispersion in oil; 100 mg), and the mixture was stirred at 60° under nitrogen for 6 h. 4-(Chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (474 mg) was added and the reaction mixture was stirred at 60° under nitrogen overnight. 2N Hydrochloric acid (10 ml) and water (10 ml) were then added, and the mixture was heated at reflux for 6 h. After cooling, the mixture was basified with 2N sodium hydroxide and the resulting mixture was extracted with ethyl acetate (2×50 ml). The combined, dried organic extracts were concentrated onto flash column chromatography (FCC) silica and purified by FCC eluting with dichloromethane:ethanol:0.88 ammonia (150:8:1) to give the title compound (352 mg) as a solid, t.l.c.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
474 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:15])[NH:12][CH2:13][CH2:14][C:3]1=2.[H-].[Na+].Cl[CH2:19][C:20]1[N:21]=[CH:22][N:23](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:24]=1[CH3:25].Cl.[OH-].[Na+]>C(COC)OC.O>[NH3:2].[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:15])[N:12]([CH2:19][C:20]3[N:21]=[CH:22][NH:23][C:24]=3[CH3:25])[CH2:13][CH2:14][C:3]1=2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CN1C2=C(C=3C=CC=CC13)C(NCC2)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
474 mg
Type
reactant
Smiles
ClCC=1N=CN(C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° under nitrogen for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° under nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
dried organic extracts were concentrated onto flash column chromatography (FCC) silica
CUSTOM
Type
CUSTOM
Details
purified by FCC
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
CN1C2=C(C=3C=CC=CC13)C(N(CC2)CC=2N=CNC2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: CALCULATEDPERCENTYIELD 119.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.